gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium
Description
Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium is a cationic gold(I) complex featuring a tris(4-methylphenyl)phosphine ligand and a 2-phenylethynyl substituent. This compound belongs to a class of organogold complexes widely studied for their catalytic and luminescent properties. The tris(4-methylphenyl)phosphine ligand provides steric bulk and electronic stabilization to the gold center, while the ethynyl group enables π-conjugation and reactivity in cross-coupling or cyclization reactions. Such complexes are typically synthesized via ligand substitution or oxidative addition pathways, often under mild conditions .
Properties
CAS No. |
91071-16-8 |
|---|---|
Molecular Formula |
C29H26AuP+ |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium |
InChI |
InChI=1S/C29H26P.Au/c1-23-9-15-27(16-10-23)30(28-17-11-24(2)12-18-28,29-19-13-25(3)14-20-29)22-21-26-7-5-4-6-8-26;/h4-20H,1-3H3;/q+1; |
InChI Key |
WZSWMHIWQPHSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C#CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium typically involves the reaction of a gold precursor, such as gold chloride, with tris(4-methylphenyl)phosphine and a phenylethynyl derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the oxidation state and potentially forming new compounds.
Reduction: Reduction reactions can revert oxidized forms back to the original compound.
Substitution: Ligand substitution reactions can occur, where the phenylethynyl group or the tris(4-methylphenyl)phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other phosphine ligands or alkynes under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of gold(III) complexes, while substitution reactions can yield a variety of organogold compounds with different ligands.
Scientific Research Applications
Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as an anti-cancer agent.
Industry: It is investigated for its use in materials science, particularly in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Ligand Electronic and Steric Effects
- Tris(4-methylphenyl)phosphine vs. Tris(4-CF₃Ph)phosphine :
The tris(4-methylphenyl) ligand in the target compound is less electron-withdrawing compared to tris(4-CF₃Ph)phosphine. This difference modulates the gold center’s electrophilicity, with the trifluoromethyl variant showing superior catalytic activity in alkyne functionalization reactions (e.g., Selectfluor-mediated coupling, 50 °C, 12 h) . - Tris(aryl) vs. Tri(2-furyl)phosphine :
Tri(2-furyl)phosphine ligands (as in ) introduce heteroatom effects, enhancing solubility and altering π-backbonding interactions. The target compound’s tris(4-methylphenyl) system prioritizes steric protection over electronic modulation.
Oxidation State and Reactivity
- Au(I) vs. Au(III) Complexes :
The target compound’s Au(I) center contrasts with Au(III) complexes like [Au(3,5-C₆Cl₂F₃)₃(PPh₂H)] . Au(III) species are typically more oxidizing but require stabilizing ligands (e.g., perhalophenyl groups) to prevent reduction. Au(I) complexes, including the target compound, are more stable and widely used in catalysis.
Spectroscopic and Structural Data
- 31P-NMR Shifts : The target compound’s 31P-NMR signal is expected near −29 ppm (cf. −29.03 ppm for tri(2-furyl)phosphane complexes) , reflecting similar phosphorus environments.
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